molecular formula C18H25F2NO2 B5502135 {3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol

{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol

Cat. No. B5502135
M. Wt: 325.4 g/mol
InChI Key: IGEZMPUYYOVLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of piperidine derivatives and has been found to exhibit potent pharmacological activity.

Scientific Research Applications

{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various diseases such as cancer, neurological disorders, and infectious diseases. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, the compound has been found to possess antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism of action of {3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets in the body. The compound has been found to bind to various receptors such as the dopamine D2 receptor, sigma-1 receptor, and 5-HT2A receptor. It has also been found to inhibit the activity of enzymes such as monoamine oxidase (MAO) and histone deacetylase (HDAC). These interactions result in the modulation of various signaling pathways in the body, leading to the observed pharmacological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of {3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol are diverse and depend on the specific molecular targets involved. The compound has been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. Additionally, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using {3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol in lab experiments include its potent pharmacological activity, diverse molecular targets, and potential therapeutic applications. However, the limitations of using this compound include its complex synthesis method, limited availability, and potential toxicity at high doses.

Future Directions

The future directions for research on {3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol are numerous and include the following:
1. Further investigation of the molecular targets and signaling pathways involved in the pharmacological effects of this compound.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Investigation of the potential toxicity and safety profile of this compound in preclinical and clinical studies.
4. Exploration of the potential therapeutic applications of this compound in various diseases such as cancer, neurological disorders, and infectious diseases.
5. Investigation of the potential synergistic effects of this compound with other drugs or compounds.
Conclusion:
In conclusion, {3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol is a chemical compound with diverse pharmacological activity and potential therapeutic applications. The compound has been extensively studied for its potential in the treatment of various diseases such as cancer, neurological disorders, and infectious diseases. Further research is needed to fully understand the molecular targets and signaling pathways involved in the pharmacological effects of this compound, as well as its potential toxicity and safety profile.

Synthesis Methods

The synthesis of {3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol involves the reaction of 1-(2,3-difluorobenzyl)piperidin-3-ol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

[3-(cyclopropylmethyl)-1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO2/c19-17(20)23-16-5-2-1-4-15(16)11-21-9-3-8-18(12-21,13-22)10-14-6-7-14/h1-2,4-5,14,17,22H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEZMPUYYOVLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OC(F)F)(CC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-(Cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol

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